5-Fluorobenzo[h]quinoline
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Overview
Description
5-Fluorobenzo[h]quinoline is a fluorinated derivative of benzo[h]quinoline, a heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[h]quinoline typically involves cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the direct fluorination of quinoline derivatives using electrophilic fluorinating agents .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its antineoplastic and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 5-Fluorobenzo[h]quinoline involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to antibacterial, antineoplastic, and antiviral effects .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 5-Fluorobenzo[h]quinoline is unique due to its specific fluorination pattern and the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits distinct properties that make it suitable for specific applications in medicine and industry .
Properties
CAS No. |
163275-58-9 |
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Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-8-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-8H |
InChI Key |
SDVWBQUXSOQPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2N=CC=C3)F |
Origin of Product |
United States |
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